molecular formula C11H12N2O B2460030 1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one CAS No. 79016-59-4

1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one

Cat. No.: B2460030
CAS No.: 79016-59-4
M. Wt: 188.23
InChI Key: MHUTWQRLKOUUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique fused ring system that combines pyrazine and isoindole moieties, making it a valuable scaffold for the development of novel pharmaceuticals and chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one typically involves multi-step reactions. One efficient method is the base-mediated Ugi-N-alkylation sequence. This approach involves the Ugi reaction of (E)-cinnamaldehyde derivatives, 2-chloroaniline, indole-2-carboxylic acid, and various isocyanides to prepare bis-amides. The intramolecular indole N-H alkylation of these bis-amides is facilitated by sodium carbonate (Na2CO3) in dimethyl sulfoxide (DMSO) at 100°C .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the base-mediated Ugi-N-alkylation sequence provides a scalable and efficient route for its synthesis. The use of readily available starting materials and mild reaction conditions makes this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazine or isoindole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazinoisoindolones, depending on the specific reagents and conditions used.

Scientific Research Applications

1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one has several scientific research applications:

    Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has shown potential as an anti-cancer agent, particularly in breast cancer cell lines. Its derivatives exhibit cytotoxic activity against various cancer cells.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound inhibit the phosphorylation of Akt, a key protein in cell survival and proliferation pathways . This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one is unique due to its fused ring system that combines pyrazine and isoindole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable scaffold for drug development and synthetic chemistry.

Properties

IUPAC Name

2,3,4,10b-tetrahydro-1H-pyrazino[1,2-b]isoindol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11-9-4-2-1-3-8(9)10-7-12-5-6-13(10)11/h1-4,10,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUTWQRLKOUUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.